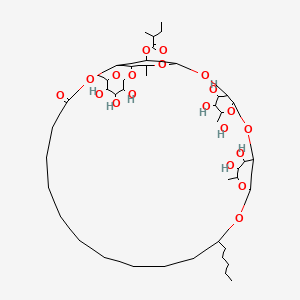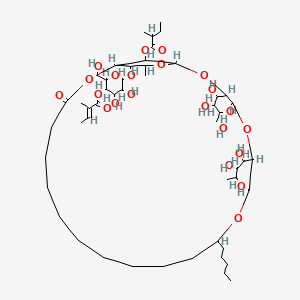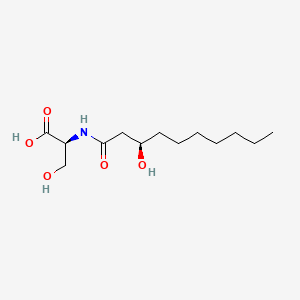
Serrataminsäure
Übersicht
Beschreibung
Serratamic acid is a N-acyl-L-amino acid . It is produced by organisms of the Serratia group . It is a derivative of L-serine .
Synthesis Analysis
Serratamic acid is produced by endophytic Serratia marcescens harbored in Maytenus serrata . The biosynthetic pathways were elucidated by feeding with labeled precursors in combination with HRMS . All serratamolides including serratamic acid showed the same spatial distribution, indicating a common biosynthetic pathway and regulation of all serratamolides .Molecular Structure Analysis
The molecular formula of Serratamic acid is C13H25NO5 . The IUPAC name is (2 S )-3-hydroxy-2- [ [ (3 S )-3-hydroxydecanoyl]amino]propanoic acid . The molecular weight is 275.34 g/mol .Chemical Reactions Analysis
The biosynthetic pathways of serratamic acid were elucidated by feeding with labeled precursors in combination with HRMS . The two neighboring serratamic acids will form an intramolecular linkage which results in the release of a symmetric and circular product, serrawettin W1, from the swrW gene region .Physical and Chemical Properties Analysis
The molecular weight of Serratamic acid is 275.34 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 11 . The Exact Mass is 275.17327290 g/mol . The Topological Polar Surface Area is 107 Ų .Wissenschaftliche Forschungsanwendungen
Produktion von Biosurfactanten
Serrataminsäure ist ein Schlüsselbestandteil bei der Produktion von Biosurfactanten durch Serratia-Arten . Diese Biosurfactanten sind oberflächenaktive Moleküle, die Emulgierung und Oberflächenaktivität aufweisen. Sie haben sich als eine vielversprechende Quelle für antimikrobielle, antifouling und antitumorale Verbindungen erwiesen .
Antimikrobielle Aktivität
Die von Serratia-Arten produzierten Biosurfactanten, zu denen this compound gehört, zeigen antimikrobielle Aktivität . Dies macht sie möglicherweise nützlich in medizinischen und pharmazeutischen Anwendungen, bei denen die Kontrolle des mikrobiellen Wachstums wichtig ist.
Antifouling-Aktivität
This compound, als Teil der von Serratia-Arten produzierten Biosurfactanten, hat sich als antifouling-Eigenschaften erwiesen . Das bedeutet, dass sie die Ansammlung unerwünschter Substanzen auf Oberflächen verhindern kann, was besonders in industriellen Umgebungen nützlich ist.
Antitumor-Aktivität
Die von Serratia-Arten produzierten Biosurfactanten, einschließlich this compound, haben sich als antitumorale Aktivität erwiesen . Dies deutet auf mögliche Anwendungen in der Krebsbehandlung und -forschung hin.
Emulgierung
This compound ist an der Produktion von Biosurfactanten beteiligt, die starke Emulgierungseigenschaften besitzen . Dies macht sie in verschiedenen Industrien nützlich, darunter Lebensmittel, Kosmetik und Pharmazeutika, wo Emulgatoren häufig benötigt werden.
Umweltreinigung
Die Produktion von Biosurfactanten durch Mikroorganismen, einschließlich derer, die this compound enthalten, wird oft durch das Vorhandensein hydrophober Substrate ausgelöst und hilft diesen Mikroorganismen beim Überleben in nährstoffarmen oder stark kontaminierten Umgebungen . Dies deutet auf mögliche Anwendungen in der Umweltreinigung hin, insbesondere bei der Beseitigung von Ölunfällen und anderen Formen der Umweltverschmutzung.
Zukünftige Richtungen
The Human Metabolome Database (HMDB) has been providing comprehensive reference information about human metabolites and their associated biological, physiological and chemical properties since 2007 . This includes serratamic acid. The HMDB is continually updated to meet the needs of the metabolomics community and respond to continuing changes in internet and computing technology .
Wirkmechanismus
Serratamic acid, also known as (®-3-hydroxydecanoyl)-L-serine, is a derivative of L-serine produced by organisms of the Serratia group . This compound has been associated with various biological activities, including antimicrobial, antifouling, and antitumor properties .
Target of Action
It is known that serratamic acid is a type of biosurfactant, a class of compounds that interact with biological membranes . These interactions can disrupt the function of the membranes, leading to various downstream effects.
Mode of Action
As a biosurfactant, it likely interacts with biological membranes, altering their properties and potentially disrupting their function . This disruption can lead to cell death in the case of antimicrobial activity, or it can alter cell signaling or other cellular processes.
Biochemical Pathways
Serratamic acid is synthesized non-ribosomally by Serratia species . The production of biosurfactants like serratamic acid is often triggered by the presence of hydrophobic substrates and aids in the survival of these microorganisms in nutrient-poor or highly contaminated environments .
Result of Action
The molecular and cellular effects of serratamic acid’s action are likely to be diverse, given its potential roles in antimicrobial, antifouling, and antitumor activities . For example, in its role as an antimicrobial, the compound could lead to cell death by disrupting the function of the microbial cell membrane.
Biochemische Analyse
Biochemical Properties
Serratamic acid plays a significant role in biochemical reactions. It is involved in the biosynthesis of lipopeptides, a class of biosurfactants . The biosynthesis of lipopeptides involves multistep processes mediated by various non-ribosomal peptide synthetase (NRPS) enzymes which catalyse the condensation and selection of amino acid residues to yield various metabolites, including lipopeptides .
Cellular Effects
It is known that biosurfactants, such as Serratamic acid, play important physiological roles in cellular metabolism, motion, and the defence mechanisms of microorganisms .
Molecular Mechanism
The molecular mechanism of Serratamic acid involves the formation of an intramolecular linkage between two neighbouring serratamic acids, resulting in the release of a symmetric and circular product . This process is mediated by the swrW gene region .
Metabolic Pathways
Serratamic acid is involved in the metabolic pathways of lipopeptide biosynthesis
Eigenschaften
IUPAC Name |
(2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDJIMSGSZNACM-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC(CO)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)N[C@@H](CO)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968972 | |
| Record name | N-(1,3-Dihydroxydecylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-81-1 | |
| Record name | Serratamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,3-Dihydroxydecylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is serratamic acid and where is it found?
A1: Serratamic acid is a lipoamino acid initially isolated from the bacterium Serratia marcescens [, , ]. It is a linear amide comprised of L-serine and D-3-hydroxydecanoic acid [, ].
Q2: How is serratamic acid related to serratamolide?
A2: Serratamolide, also found in Serratia marcescens, is a cyclic depsipeptide formed from two molecules of serratamic acid [, ]. Mild alkaline hydrolysis of serratamolide yields serratamic acid []. Whether serratamic acid serves as a direct precursor to serratamolide biosynthesis or is a breakdown product is still under investigation [].
Q3: Does serratamic acid play a role in the virulence of Serratia marcescens?
A3: Research suggests that serratamic acid might contribute to the virulence of Serratia marcescens. A study comparing a mutant strain lacking serratamolide (and consequently serratamic acid) to the wild-type strain found that the mutant was more readily phagocytosed by human polymorphonuclear leukocytes []. Additionally, coating killed Staphylococcus aureus with serratamolide increased their resistance to phagocytosis, implying a role for serratamolide and potentially serratamic acid in evading host immune responses [].
Q4: Are there any known biological activities of serratamic acid?
A4: While research is limited, one study indicated that serratamic acid could cause hemolysis of erythrocytes containing phosphatidylcholine []. This suggests a possible interaction with cell membranes, but further research is needed to understand the mechanism and implications of this activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


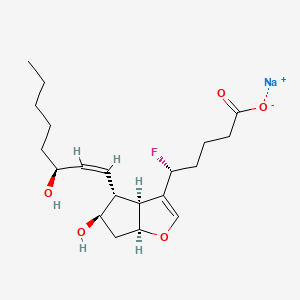
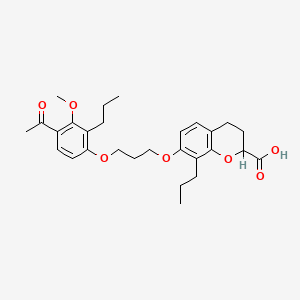
![13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene](/img/structure/B1680871.png)
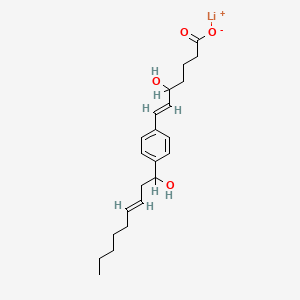
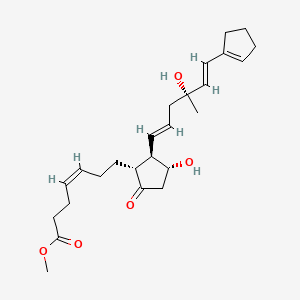
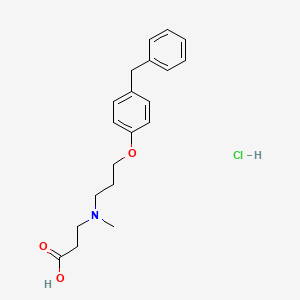
![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
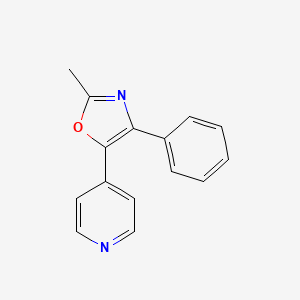
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)

